molecular formula C20H22FN5O3 B2552664 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034228-26-5

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Cat. No. B2552664
CAS RN: 2034228-26-5
M. Wt: 399.426
InChI Key: VASYYXKJMFHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Elucidation

A study on FYL-67, a novel oxazolidinone antibacterial drug analogous to the mentioned compound, focused on identifying its phase I metabolites using LC-MS/MS. This research aids in understanding the metabolic biotransformation of such compounds, which is crucial for developing analytical methods for their quantification in biological samples and for pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Antimicrobial Activity

A series of compounds, including variations of the core structure, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against gram-positive bacteria, offering insights into the design of new antibacterial agents with potential applications in treating infections caused by resistant strains (Prakash et al., 2011).

Anti-inflammatory and Analgesic Activities

Research into imidazolyl acetic acid derivatives, related to the core compound, has shown these molecules possess anti-inflammatory and analgesic properties. Such studies contribute to the search for new therapeutic agents for treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Anticancer Potential

The synthesis and evaluation of fluoro substituted benzo[b]pyran compounds, which share a fluorophenyl motif with the mentioned chemical, have revealed anti-lung cancer activity. This highlights the potential of structurally related compounds in cancer therapy, underscoring the importance of fluorine in enhancing the efficacy of anticancer agents (Hammam et al., 2005).

Antiviral Research

In the realm of antiviral drug discovery, compounds with similar structural characteristics to the mentioned chemical are being investigated for their potential to inhibit viral replication. Such research is pivotal in developing new treatments for viral infections, including those caused by emerging and re-emerging viruses (De Clercq, 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c21-15-3-5-16(6-4-15)26-11-10-25(20(26)28)14-19(27)24-9-1-2-17(13-24)29-18-12-22-7-8-23-18/h3-8,12,17H,1-2,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASYYXKJMFHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

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